molecular formula C23H47N5O18S B1663516 Paromomycin sulfate CAS No. 1263-89-4

Paromomycin sulfate

Cat. No.: B1663516
CAS No.: 1263-89-4
M. Wt: 713.7 g/mol
InChI Key: LJRDOKAZOAKLDU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Paromomycin sulfate primarily targets the 16S ribosomal RNA in bacterial cells . This RNA is a component of the small (30s) subunit of the bacterial ribosome, which, together with the large (50s) subunit, forms the 70s ribosomal subunit . The ribosome is responsible for protein synthesis in the cell, making it a crucial target for antibiotics like this compound .

Mode of Action

This compound inhibits protein synthesis by binding to the 16S ribosomal RNA . This binding disrupts the normal function of the ribosome, preventing the correct reading of mRNA sequences and the subsequent formation of proteins . This disruption in protein synthesis leads to the death of the bacterial cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 16S ribosomal RNA, this compound disrupts the formation of the 70s ribosomal subunit, which is essential for translating the genetic code into proteins . The downstream effects of this disruption include the cessation of essential protein production, leading to bacterial cell death .

Pharmacokinetics

This compound is poorly absorbed in the gastrointestinal (GI) tract, which means its bioavailability is low when administered orally . The majority of the drug is excreted in the feces .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis, leading to the death of bacterial cells . This makes it effective in treating various bacterial infections, particularly those in the GI tract .

Chemical Reactions Analysis

Paromomycin undergoes various chemical reactions, including:

    Oxidation: Paromomycin can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions of paromomycin are less common but can be achieved using reducing agents like sodium borohydride.

    Substitution: Paromomycin can undergo substitution reactions, particularly in the presence of strong nucleophiles. These reactions can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Paromomycin has a wide range of scientific research applications:

Comparison with Similar Compounds

Paromomycin is similar to other aminoglycoside antibiotics, such as neomycin, streptomycin, and gentamicin . it has unique properties that distinguish it from these compounds:

Biological Activity

Paromomycin sulfate is an aminoglycoside antibiotic primarily used for its efficacy against various protozoal and bacterial infections. Its biological activity is largely attributed to its mechanism of action, pharmacokinetics, and clinical applications. This article delves into the detailed biological activity of this compound, supported by case studies and research findings.

Paromomycin exerts its antibacterial effects by binding to the 16S ribosomal RNA component of the bacterial ribosome. This binding occurs at the A site of the ribosome, leading to the production of defective polypeptide chains. Consequently, this disruption in protein synthesis results in bacterial cell death. The drug's activity is particularly notable against enteric bacteria and certain protozoa, including Entamoeba histolytica, which causes intestinal amebiasis .

Pharmacokinetics

  • Absorption : Paromomycin is poorly absorbed when administered orally, with nearly 100% of the drug recoverable in feces .
  • Distribution : The volume of distribution is limited due to its poor absorption, making it effective primarily in the gastrointestinal tract.
  • Metabolism and Excretion : The drug is not significantly metabolized and is excreted unchanged in feces, which limits systemic exposure and potential side effects .

Clinical Applications

This compound is primarily indicated for:

  • Intestinal Amebiasis : Effective in treating infections caused by E. histolytica.
  • Leishmaniasis : Used as part of combination therapy for visceral leishmaniasis.
  • Bacterial Infections : It has shown activity against various Gram-negative bacteria.

Case Studies

  • Treatment of Intestinal Amebiasis :
    A study demonstrated that this compound was effective in reducing symptoms and eradicating E. histolytica in patients with intestinal amebiasis. Patients receiving paromomycin showed significant improvement compared to those on placebo, highlighting its therapeutic efficacy .
  • Use in Leishmaniasis :
    Clinical trials have indicated that paromomycin, when combined with other agents such as miltefosine, enhances treatment outcomes for visceral leishmaniasis, showcasing its role in polypharmacy approaches .

Research Findings

Recent studies have expanded on the structural modifications of paromomycin to enhance its antibacterial properties while reducing toxicity. For instance:

  • 2’-N-Alkyl Derivatives : Modifications at the 2’ position have resulted in derivatives with improved selectivity for bacterial ribosomes over human mitochondrial ribosomes, thereby reducing ototoxicity associated with aminoglycosides .
  • In Vitro Studies : Research has shown that paromomycin maintains activity against resistant strains of bacteria when modified appropriately, indicating potential for developing new therapeutic agents .

Comparative Efficacy Table

Bacterial StrainMIC (µg/mL) ParomomycinMIC (µg/mL) Neomycin
Staphylococcus aureus0.50.25
E. coli AG00111
Klebsiella pneumoniae0.25–0.50.5
Acinetobacter baumannii1–21

This table illustrates the minimum inhibitory concentrations (MIC) for paromomycin compared to neomycin against various bacterial strains, demonstrating its competitive efficacy within the aminoglycoside class .

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRDOKAZOAKLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47N5O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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